methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound featuring a cyclopenta[d]thiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate typically involves multiple steps:
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Formation of the Cyclopenta[d]thiazole Core
- The cyclopenta[d]thiazole core can be synthesized via a cyclization reaction involving a thioamide and a suitable electrophile. For instance, a thioamide can react with a halogenated cyclopentane derivative under basic conditions to form the thiazole ring.
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Amidation
- The introduction of the 4-methoxybenzamido group can be achieved through an amidation reaction. This involves reacting the cyclopenta[d]thiazole derivative with 4-methoxybenzoic acid or its activated ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
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Esterification
- The final step involves esterification to introduce the methyl ester group. This can be done by reacting the carboxylic acid derivative of the compound with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction
- Reduction reactions can target the carbonyl groups in the compound. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
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Substitution
- Nucleophilic substitution reactions can occur at the amide or ester groups. For example, the methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Alcohol derivatives from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology and Medicine
Drug Development: Due to its structural complexity and potential biological activity, this compound can be explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate exerts its effects would depend on its specific biological target. Generally, compounds with thiazole rings can interact with various biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles, which also exhibit a range of biological activities.
Cyclopentane Derivatives: Compounds with cyclopentane rings that are functionalized with various substituents.
Uniqueness
Methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 1-[2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-29-15-5-3-13(4-6-15)19(26)24-22-23-18-16(7-8-17(18)31-22)20(27)25-11-9-14(10-12-25)21(28)30-2/h3-6,14,16H,7-12H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVULPUHGYOTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCC(CC4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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